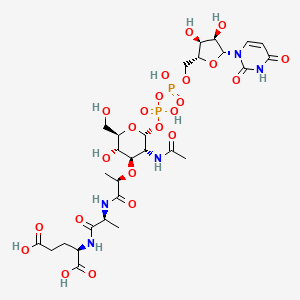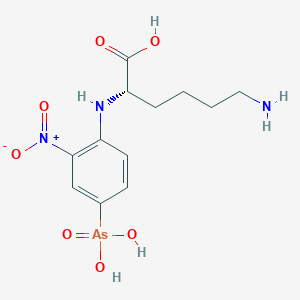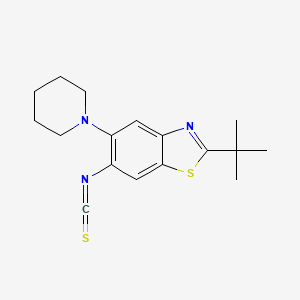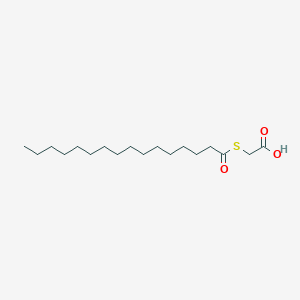
Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate is a complex organic compound that plays a crucial role in the biosynthesis of bacterial cell-wall peptidoglycan. This compound belongs to the class of pyrimidine nucleotide sugars, which are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate typically involves the enzymatic addition of meso-diaminopimelic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG) in the presence of specific ligases . The reaction conditions often require the presence of ATP, which is hydrolyzed to ADP and inorganic phosphate during the process .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale enzymatic synthesis, where UDP-N-acetylmuramic acid is used as a starting material. This method allows for the efficient production of the compound, which can then be used for further biochemical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate primarily undergoes addition reactions, where specific amino acids are added to the nucleotide precursor. These reactions are highly stereospecific and are catalyzed by various ligases .
Common Reagents and Conditions
The common reagents used in these reactions include ATP, which provides the necessary energy for the addition reactions, and specific ligases such as MurD and MurF . The conditions typically involve a controlled environment with precise pH and temperature to ensure the efficiency of the enzymatic reactions .
Major Products Formed
The major products formed from these reactions include UDP-N-acetylmuramoyl-pentapeptide, which is a crucial intermediate in the biosynthesis of bacterial cell walls .
Wissenschaftliche Forschungsanwendungen
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate involves the catalysis of addition reactions by specific ligases. These ligases facilitate the addition of amino acids to the nucleotide precursor, leading to the formation of peptidoglycan precursors . The molecular targets include various ligases such as MurD and MurF, which play a critical role in the biosynthesis of bacterial cell walls .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine: This compound is similar in structure but lacks the D-glutamate moiety.
UDP-N-acetylmuramoyl-L-alanyl-D-glutamate–2,6-diaminopimelate ligase: This compound is involved in similar biosynthetic pathways but has different enzymatic properties.
Uniqueness
Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate is unique due to its specific role in the addition of meso-diaminopimelic acid to the nucleotide precursor, which is a critical step in the biosynthesis of bacterial cell walls . Its high stereospecificity and the involvement of multiple ligases make it a valuable compound for biochemical research and industrial applications .
Eigenschaften
Molekularformel |
C28H43N5O23P2 |
|---|---|
Molekulargewicht |
879.6 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C28H43N5O23P2/c1-10(23(42)31-13(26(44)45)4-5-17(37)38)29-24(43)11(2)52-22-18(30-12(3)35)27(54-14(8-34)20(22)40)55-58(49,50)56-57(47,48)51-9-15-19(39)21(41)25(53-15)33-7-6-16(36)32-28(33)46/h6-7,10-11,13-15,18-22,25,27,34,39-41H,4-5,8-9H2,1-3H3,(H,29,43)(H,30,35)(H,31,42)(H,37,38)(H,44,45)(H,47,48)(H,49,50)(H,32,36,46)/t10-,11+,13+,14+,15+,18+,19+,20+,21+,22+,25+,27+/m0/s1 |
InChI-Schlüssel |
OJZCATPXPWFLHF-HPUCEMLMSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)



![2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-n-propylacetamide](/img/structure/B1204947.png)
